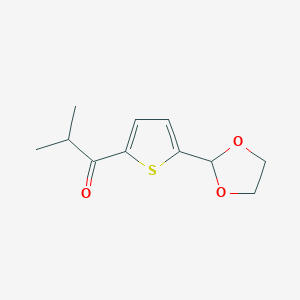

![molecular formula C13H10N2O4 B1359429 4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid CAS No. 161955-60-8](/img/structure/B1359429.png)

4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid

Übersicht

Beschreibung

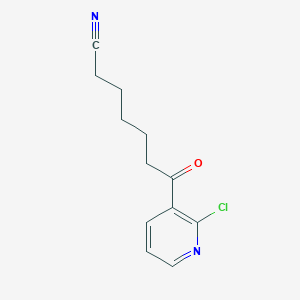

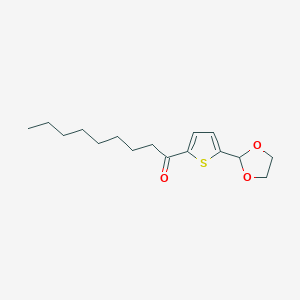

“4’-(Methoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid” is a chemical compound with the linear formula C13H10N2O4 . It is a white to yellow solid at room temperature . The compound has a molecular weight of 258.23 .

Synthesis Analysis

While specific synthesis methods for “4’-(Methoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid” were not found, there are general methods for synthesizing bipyridines. One approach involves the selective substitution on only one pyridyl motif that could contain electron-donating (−CH3) or electron-withdrawing (−F, −Cl, −CF3) groups which causes electronic/steric effects on one nitrogen atom in 4,4′-bipyridines .

Molecular Structure Analysis

The InChI code for “4’-(Methoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid” is 1S/C13H10N2O4/c1-19-13(18)9-3-5-15-11(7-9)10-6-8(12(16)17)2-4-14-10/h2-7H,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“4’-(Methoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid” is a white to yellow solid at room temperature . It has a molecular weight of 258.23 .

Wissenschaftliche Forschungsanwendungen

Photophysical Studies of Organic-Soluble Lanthanide Complexes

4-Aryl-2,2′-bipyridine-6-carboxylic acids, including variants like 4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid, have been synthesized and used in the preparation of neutral Eu(III), Tb(III), Sm(III), and Dy(III) complexes. These complexes display interesting photophysical properties, making them significant in the field of luminescence and materials science (Krinochkin et al., 2019).

Electrocarboxylation Catalyzed by Cobalt Complexes

The compound is related to bipyridine derivatives used in electrocatalytic carboxylation reactions. In this context, similar bipyridine compounds have been utilized as catalysts in the electrocarboxylation of arylmethyl chlorides, producing arylacetic acids and substituted toluenes (Chung et al., 2000).

Application in Electrochemiluminescence and Chemiluminescence

Derivatives of 2,2'-bipyridine, including those with carboxylic acid groups, have been synthesized for use in electrochemiluminescence (ECL) and chemiluminescence applications. These compounds exhibit interesting properties when used with electrodes in aqueous solutions, relevant for bioaffinity assays (Jiang et al., 2006).

Ring-Opening Polymerization of O-Carboxyanhydride Monomers

The synthesis and ring-opening polymerization (ROP) of O-carboxyanhydride (OCA) monomers derived from similar carboxylic acids have been reported. These processes are vital in creating biodegradable polymers with applications in medicine and environmental science (Pounder et al., 2011).

Synthesis and Properties of Functionalized Ruthenium(II) Polypyridyl Complexes

Functionalized ruthenium(II) polypyridyl complexes, related to 4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid, have been synthesized for development in biosensing and biomedical applications. These complexes have shown potential as photoinduced CO-releasers, making them significant in the field of PhotoCORMs (Bischof et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “4-(Methoxycarbonyl)phenylboronic acid”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . In case of contact with skin or eyes, it is advised to wash off with plenty of water .

Wirkmechanismus

Target of Action

It is primarily used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis or modification of other active compounds.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4’-(Methoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid is currently unavailable . These properties would be crucial in understanding the compound’s bioavailability and overall pharmacokinetic profile.

Eigenschaften

IUPAC Name |

2-(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c1-19-13(18)9-3-5-15-11(7-9)10-6-8(12(16)17)2-4-14-10/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIPAQOCWAFNMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.